![molecular formula C13H19NO2 B2400797 [4-(Oxan-4-ylmethoxy)phenyl]methanamine CAS No. 1342293-07-5](/img/structure/B2400797.png)
[4-(Oxan-4-ylmethoxy)phenyl]methanamine
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Overview
Description
“[4-(Oxan-4-ylmethoxy)phenyl]methanamine”, also known as 4-OxM, is a chemical compound that has gained attention in scientific research for its potential biological properties and applications in various fields. It has the molecular formula C13H19NO2 and a molecular weight of 221.3 .
Molecular Structure Analysis
The InChI code for “[4-(Oxan-4-ylmethoxy)phenyl]methanamine” is 1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-(Oxan-4-ylmethoxy)phenyl]methanamine” has a molecular weight of 221.3 . Other physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The synthesis of related compounds through specific reactions and their structural analysis using techniques like NMR spectroscopy and Elemental Analysis provides a foundation for understanding the properties and potential applications of [4-(Oxan-4-ylmethoxy)phenyl]methanamine. An example includes the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through a 1,3-dipolar cycloaddition reaction, providing insights into the chemical behavior of similar compounds (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Catalytic Applications
- Research into the catalytic potential of related compounds, such as the study of quinazoline-based ruthenium complexes, demonstrates the possible utility of [4-(Oxan-4-ylmethoxy)phenyl]methanamine in catalysis. These studies show high conversions and turnover frequency values, suggesting potential applications in catalytic processes (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015).
Photocytotoxicity for Cancer Therapy
- Studies on iron(III) complexes, where compounds structurally similar to [4-(Oxan-4-ylmethoxy)phenyl]methanamine were used, highlight the potential application in cancer therapy through photocytotoxic properties. These complexes exhibited significant photocytotoxicity under red light, suggesting a pathway for developing light-activated cancer treatments (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, & A. Chakravarty, 2014).
Antimicrobial Evaluation
- Research into compounds with similar structures, such as the synthesis and antimicrobial evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine, provides an understanding of the antimicrobial potential. These studies found variable degrees of antibacterial and antifungal activities, which could be relevant for the application of [4-(Oxan-4-ylmethoxy)phenyl]methanamine in antimicrobial contexts (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, & G. Satyanarayana, 2010).
Insights into Chemical Properties and Reactions
- Investigations into the chemical properties and reactions of similar compounds offer insights into the behavior of [4-(Oxan-4-ylmethoxy)phenyl]methanamine. Studies like the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, which was characterized by various spectroscopic techniques, help in understanding the potential chemical reactions and properties of related compounds (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).
Mechanism of Action
The mechanism of action for “[4-(Oxan-4-ylmethoxy)phenyl]methanamine” is not specified in the search results. Its potential biological properties and applications in various fields have been noted, but the exact biological pathways and mechanisms it affects remain unclear.
properties
IUPAC Name |
[4-(oxan-4-ylmethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPOKAFSKWRBIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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